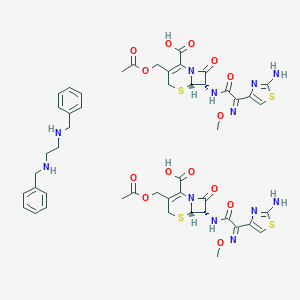![molecular formula C16H13ClN2OS B237900 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide, commonly known as BCA, is a benzothiazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BCA has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. In
Mecanismo De Acción
The mechanism of action of BCA is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. BCA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. BCA has also been found to inhibit the activity of AKT, a signaling pathway that is frequently activated in cancer cells.
Biochemical and Physiological Effects
BCA has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective activities, BCA has also been found to exhibit antioxidant and antimicrobial activity. BCA has been shown to scavenge free radicals and to inhibit the growth of various bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BCA for lab experiments is its broad range of biological activities. BCA can be used in a variety of assays to study its effects on cancer cells, inflammation, and neuronal function. However, one limitation of BCA is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on BCA. One area of focus is the development of more efficient synthesis methods to increase the yield of BCA. Another area of research is the exploration of the potential therapeutic applications of BCA in other disease models, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of BCA and to identify potential targets for its therapeutic activity.
Métodos De Síntesis
The synthesis of BCA involves the reaction of 3-chloro-4-fluoroaniline with 2-aminobenzothiazole in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with propanoic anhydride to yield BCA. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
BCA has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. BCA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer activity, BCA has also been found to exhibit anti-inflammatory and neuroprotective effects. BCA has been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Propiedades
Nombre del producto |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide |
|---|---|
Fórmula molecular |
C16H13ClN2OS |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-15(20)18-10-7-8-11(12(17)9-10)16-19-13-5-3-4-6-14(13)21-16/h3-9H,2H2,1H3,(H,18,20) |
Clave InChI |
IRYMXJIXEIOFQM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
SMILES canónico |
CCC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



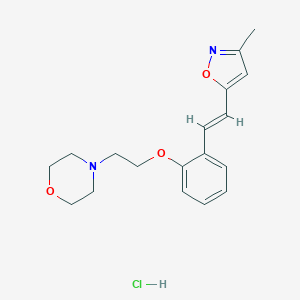
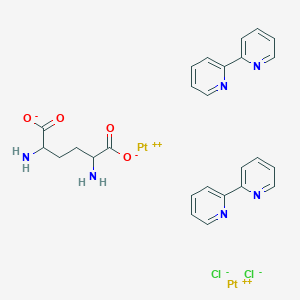
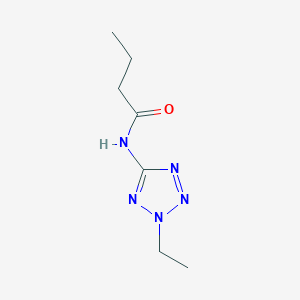
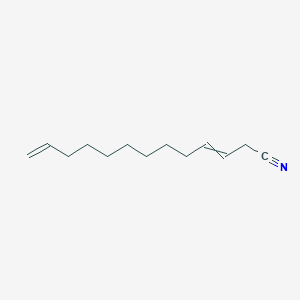
![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
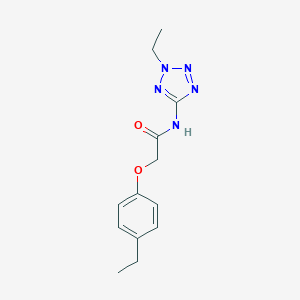
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)
![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)
